Fumaropimaric acid

Descripción general

Descripción

Fumaropimaric acid is a terpenoid compound derived from rosin, a natural resin obtained from pine trees. It is formed through the reaction of rosin with fumaric acid. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fumaropimaric acid is synthesized by reacting rosin with fumaric acid. The reaction typically involves heating the mixture to a temperature range of 125°C to 200°C. The optimal reaction conditions include a molar ratio of rosin to fumaric acid of 1:2 . The reaction proceeds through a Diels-Alder mechanism, forming the desired product.

Industrial Production Methods

In industrial settings, this compound is produced by treating rosin with fumaric acid under controlled conditions. The process involves the use of large-scale reactors where the reaction temperature and time are carefully monitored to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Fumaropimaric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure.

Substitution: It can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like anilides and aromatic amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as triamides, esters, and diamines .

Aplicaciones Científicas De Investigación

Synthesis of Fumaropimaric Acid

This compound is typically synthesized from natural rosin sources, such as pine resin. The synthesis process involves several steps:

- Dissolution : Rich horse rosin is dissolved in an organic solvent.

- Alkali Treatment : An alkali solution is added to the dissolved rosin to facilitate the formation of this compound salts.

- Recrystallization : The resulting mixture undergoes recrystallization to purify this compound.

- Final Purification : Further purification steps may involve acidification and vacuum filtration to achieve high purity levels (up to 95%) .

Properties of this compound

This compound exhibits several notable properties that enhance its utility:

- Reactivity : The presence of active functional groups allows for further chemical modifications, making it suitable for creating various derivatives.

- Compatibility : It is compatible with other resins and polymers, which is beneficial in formulating coatings and inks.

- Thermal Stability : FPA demonstrates good thermal stability, making it suitable for high-temperature applications.

Coatings and Inks

This compound is widely used in the formulation of coatings and inks due to its ability to enhance adhesion and improve the durability of products. Its reactive nature allows it to participate in cross-linking reactions, which contribute to the hardness and chemical resistance of coatings.

- Printing Inks : FPA can be incorporated into printing inks to improve gloss and adhesion properties.

- Protective Coatings : Used in protective coatings for metal surfaces, enhancing corrosion resistance.

Polymer Modifications

This compound serves as a building block for synthesizing waterborne polyurethanes modified with epoxy resins. These modified polyurethanes exhibit improved mechanical properties and environmental resistance, making them suitable for various applications including adhesives and sealants .

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound derivatives. For instance, this compound triacid amide has been synthesized through acyl chlorination and ammonolysis reactions, showing promise as a pharmaceutical intermediate due to its structural properties .

Coordination Polymers

This compound can act as a ligand in coordination chemistry, forming complexes with metals that exhibit unique luminescent properties. Such coordination polymers have potential applications in photonic devices and sensors .

Case Studies

Mecanismo De Acción

Fumaropimaric acid exerts its effects through various molecular targets and pathways. It can bind to the RPA protein, which plays a crucial role in DNA replication and repair. This binding disrupts the interactions between RPA and other proteins, thereby affecting the DNA replication process .

Comparación Con Compuestos Similares

Similar Compounds

Maleopimaric acid: Formed by the reaction of rosin with maleic anhydride.

Abietic acid: A major component of unmodified rosin.

Levopimaric acid: An isomer of abietic acid.

Uniqueness

Fumaropimaric acid is unique due to its formation through the reaction with fumaric acid, which imparts distinct chemical properties compared to other rosin derivatives.

Actividad Biológica

Fumaropimaric acid (FPA) is a naturally occurring compound derived from modified rosin, primarily sourced from pine trees. It belongs to the class of abietane-type diterpenes and has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial, antioxidant, and immunomodulatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple functional groups that contribute to its biological activity. The synthesis of this compound typically involves the modification of rosin acids through chemical reactions that enhance its reactivity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C20H30O2 |

| Molecular Weight | 302.46 g/mol |

| Melting Point | 256–257 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

A study conducted by Verma et al. evaluated the antimicrobial effects of this compound against common pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

- Staphylococcus aureus : MIC = 125 μg/mL

- Escherichia coli : MIC = 250 μg/mL

- Candida albicans : MIC = 200 μg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents in the pharmaceutical industry .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in several studies, indicating its ability to scavenge free radicals and reduce oxidative stress.

Research Findings on Antioxidant Effects

In vitro assays have shown that this compound effectively reduces the formation of reactive oxygen species (ROS). For instance, a study reported that this compound significantly decreased H2O2 levels in cultured cells, demonstrating its potential as a natural antioxidant .

Immunomodulatory Effects

This compound has been identified as a potent complement inhibitor, which plays a crucial role in modulating immune responses.

Case Study: Complement Inhibition

Research published in The Journal of Immunology highlighted the ability of this compound to inhibit complement-mediated hemolysis in guinea pigs. This property suggests its potential therapeutic application in conditions where modulation of the immune response is beneficial .

The biological activities of this compound can be attributed to several mechanisms:

- Membranotropic Effects : this compound influences mitochondrial function by altering membrane permeability, which can lead to decreased ATP synthesis and increased ROS production .

- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, contributing to its antimicrobial and antioxidant effects.

- Receptor Interaction : this compound may interact with various cellular receptors, modulating signaling pathways that regulate inflammation and immune responses.

Propiedades

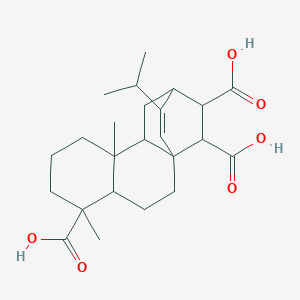

IUPAC Name |

5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYRCOIAFZBLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-66-6 | |

| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.